![molecular formula C7H9FO3 B6178896 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2648948-83-6](/img/no-structure.png)

4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis

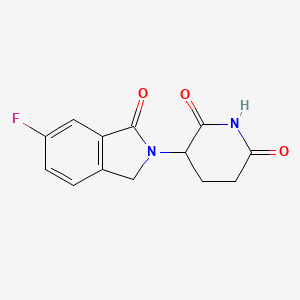

The molecular structure of 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is characterized by a bicyclic framework with a fluorine atom and a carboxylic acid group.Chemical Reactions Analysis

In terms of chemical reactions, similar compounds such as oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a bicyclic ring system, and the introduction of a carboxylic acid functional group.", "Starting Materials": [ "4-fluorophenol", "2-bromoacetic acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium", "diethyl ether", "hydrochloric acid", "sodium chloride", "sodium sulfate", "ethyl acetate", "sodium hydroxide solution" ], "Reaction": [ "Step 1: Protection of 4-fluorophenol hydroxyl group with acetic anhydride and sulfuric acid to form 4-acetoxyfluorobenzene", "Step 2: Conversion of 4-acetoxyfluorobenzene to 4-fluorophenylmagnesium bromide using magnesium and diethyl ether", "Step 3: Reaction of 4-fluorophenylmagnesium bromide with 2-bromoacetic acid to form 4-fluoro-2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid", "Step 4: Hydrolysis of 4-fluoro-2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid with sodium hydroxide solution to form 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid", "Step 5: Neutralization of the reaction mixture with hydrochloric acid and extraction of the product with ethyl acetate", "Step 6: Washing of the organic layer with sodium bicarbonate solution, drying over sodium sulfate, and evaporation of the solvent to obtain the final product" ] } | |

Número CAS |

2648948-83-6 |

Fórmula molecular |

C7H9FO3 |

Peso molecular |

160.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.